(2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate is a chiral compound classified as a pyrrolidine carboxylate. This compound is notable for its structural features, including a tert-butoxycarbonyl protecting group on the amino functionality and a methyl ester at the carboxylic acid position. It is primarily utilized in medicinal chemistry and organic synthesis due to its reactivity and ability to serve as an intermediate in various chemical reactions.
The compound is identified by the following details:
It falls under the category of amino acid derivatives and is particularly relevant in the synthesis of bioactive molecules, especially those targeting neurological conditions .
The synthesis of (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate typically involves several key steps:
The synthesis may encounter challenges related to the stability of intermediates and the efficiency of protection/deprotection steps, which are critical for maintaining the integrity of the chiral centers during synthesis.
The molecular structure of (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate can be described as follows:
This structure contributes to its chiral nature, which is significant for its biological activity.
The compound participates in various chemical reactions:
The mechanism of action for (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate primarily revolves around its role as an intermediate in synthesizing biologically active compounds. Its ability to undergo hydrolysis and deprotection makes it versatile for generating various amine derivatives that can interact with biological targets.
In medicinal chemistry, such compounds often modulate biological pathways by acting on specific receptors or enzymes related to neurological functions, thus highlighting their therapeutic potential .
Relevant data includes:
(2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate has several significant applications:
This compound's unique structural features make it a valuable asset in both academic research and industrial applications, particularly within drug discovery initiatives.
The synthesis of enantiomerically pure (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate demands precise stereocontrol at the C2 and C4 positions of the pyrrolidine ring. Key methodologies exploit chiral pool starting materials or asymmetric reactions to establish the required stereocenters. A highly effective approach utilizes diastereoselective iodolactonization of chiral allylglycine derivatives as documented in synthetic protocols for related 4-hydroxyproline compounds . This method capitalizes on the inherent chirality of (R)- or (S)-allylglycine precursors to direct the stereochemical outcome of the ring-forming reaction. Following iodolactonization, mild alkaline conditions facilitate pyrrolidine ring closure while preserving the established stereochemistry at C4 . Alternative routes employ catalytic asymmetric hydrogenation of dehydroproline derivatives using chiral Rh or Ru catalysts, achieving enantiomeric excesses exceeding 95% when optimized. However, this approach often requires extensive screening of chiral ligands (BINAP, DuPhos, or Josiphos derivatives) to attain satisfactory stereoselectivity for the (2S,4R) configuration specifically.
A particularly efficient route involves pyrrolidine ring assembly from achiral precursors with simultaneous stereocenter establishment. Dihydroxylation of key intermediates followed by controlled intramolecular cyclization yields the desired pyrrolidine scaffold. For example, dihydroxylation of a γ,δ-unsaturated ester precursor generates a lactone intermediate as a mixture of diastereomers, which can be resolved chromatographically to isolate the (2R,4R) and (2R,4S) isomers . Subsequent stereospecific transformations and protecting group manipulations then access the target (2S,4R) configuration. Recent advances demonstrate that enzymatic desymmetrization of meso-pyrrolidine precursors using lipases or esterases provides excellent enantioselectivity (ee >98%) and high yields, emerging as an environmentally favorable alternative to traditional chemical methods.
Table 1: Comparison of Stereoselective Synthesis Approaches for (2S,4R) Configuration
Methodology | Key Starting Material | Stereocontrol Mechanism | Diastereomeric Excess | Yield Range |
---|---|---|---|---|
Iodolactonization | (R)/(S)-Allylglycine | Substrate-directed cyclization | 85-92% | 65-78% |
Catalytic Asymmetric Hydrogenation | Dehydroproline ester | Chiral catalyst control | 90-97% | 70-85% |
Ring-Assembly & Resolution | γ,δ-Unsaturated ester | Chromatographic resolution | >99% after resolution | 50-65% overall |
Enzymatic Desymmetrization | meso-Pyrrolidine dicarboxylate | Biocatalyst selectivity | 95-99% | 80-92% |
The orthogonal protection of the pyrrolidine secondary amine and carboxylic acid is crucial for synthetic flexibility, particularly given the compound's role as a precursor for pharmaceuticals and complex peptidomimetics. The tert-butoxycarbonyl (Boc) group serves as the standard protecting group for the C4 amine due to its stability under diverse reaction conditions and selective removal under mild acidic conditions without affecting the methyl ester [4]. Carboxyl group protection predominantly employs methyl esters, which offer optimal balance between ease of installation (via Fischer esterification with methanol under acid catalysis), stability during subsequent transformations, and straightforward removal (saponification with LiOH/THF/H₂O or enzymatic hydrolysis).
Strategic protection sequences are critical when both functional groups require manipulation. A robust approach installs the Boc group first on the pyrrolidine nitrogen before esterification, as the Boc-protected amine exhibits reduced nucleophilicity, minimizing side reactions during esterification. For acid-sensitive intermediates, the 9-fluorenylmethoxycarbonyl (Fmoc) group provides an alternative to Boc protection, removable under basic conditions (piperidine in DMF) without affecting acid-labile functionalities. However, Fmoc protection is less common for this specific derivative due to potential epimerization risks during deprotection. Carboxyl group alternatives include benzyl esters (cleaved by catalytic hydrogenation) or p-nitrobenzyl esters (cleaved by zinc/acetic acid or hydrogenation), though these are typically reserved for specialized applications requiring orthogonal deprotection sequences [4].
The Boc deprotection protocol employs trifluoroacetic acid (TFA) in dichloromethane (typically 20-50% v/v) at 0-25°C for 1-4 hours, providing quantitative removal without racemization. Scavengers like triisopropylsilane (TIS) or water (2-5%) are essential to trap the tert-butyl cation intermediate and prevent side reactions. Following Boc removal, the resulting amine salt can be directly used in coupling reactions or re-protected with alternative groups. Methyl ester cleavage requires precise control: standard conditions use lithium hydroxide (1-2 equiv) in tetrahydrofuran/water mixtures at 0°C to minimize epimerization, typically achieving >95% yield of the carboxylic acid with <1% racemization when carefully optimized [2] [4].
Preserving the labile stereocenters during synthesis necessitates carefully designed catalytic systems and mild reaction conditions. Epimerization risks are particularly pronounced at the C2 position due to the α-amino acid structure, which can undergo base-catalyzed enolization. Hydrogenation catalysts for N-protected dehydroproline derivatives require stringent selection to maintain stereochemical integrity. Palladium on carbon (Pd/C, 5-10% loading) under low hydrogen pressure (1-5 atm) in ethanol or ethyl acetate effectively reduces the double bond without racemization when reactions are conducted at or below 25°C [4]. For acid-sensitive intermediates, Pearlman's catalyst (Pd(OH)₂/C) offers advantages due to its near-neutral reaction conditions.
Coupling reactions involving the C2 carboxylate group demand racemization-suppressing agents. Carbodiimide-based couplings (DCC, EDC) with additives like 1-hydroxybenzotriazole (HOBt) or 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) effectively minimize epimerization to <0.5% during amide bond formation. For more epimerization-prone derivatives, phosphonium (PyBOP) or uronium (HATU, HBTU) salts provide superior results, enabling rapid coupling at 0°C with racemization levels below 0.3% [2]. Recent advances utilize organocatalytic approaches for asymmetric alkylations at C2 or C4; phase-transfer catalysts like quaternary ammonium salts derived from cinchona alkaloids achieve diastereoselectivities >95:5 in alkylation reactions of Schiff base derivatives.
Critical considerations for chiral preservation include:
Purification of (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate presents challenges due to its polar nature, potential for diastereomeric impurities, and sensitivity to acidic/basic conditions. Two primary methodologies dominate: recrystallization and column chromatography, each with distinct advantages and limitations.
Recrystallization exploits differential solubility of the target compound versus impurities in specific solvent systems. Optimal solvents include ethyl acetate/hexane mixtures (1:3 to 1:5 v/v), ethyl acetate/petroleum ether, or dichloromethane/diethyl ether. The Boc-protected derivative typically forms well-defined crystals, enabling effective removal of non-crystalline impurities and diastereomeric contaminants. This method delivers superior chemical purity (>99.5%) and enantiomeric integrity when successful, with recovery rates of 70-85%. Key advantages include operational simplicity, scalability, and avoidance of silica gel-derived contaminants. However, recrystallization is less effective for removing structurally similar polar impurities or residual solvents, requiring careful solvent selection and crystallization protocol optimization [2].
Column chromatography remains indispensable, particularly for intermediates or when recrystallization fails. Silica gel (230-400 mesh) with optimized eluent systems provides excellent separation of diastereomers and reaction byproducts. Recommended solvent systems include:
Table 2: Purification Performance Comparison for (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate
Parameter | Recrystallization | Column Chromatography |
---|---|---|
Typical Purity | >99.5% | 98-99.5% |
Diastereomer Removal | Excellent for dissimilar isomers | Superior for similar diastereomers |
Throughput Capacity | High (kilogram scale feasible) | Limited (gram to hectogram scale) |
Solvent Consumption | Low (5-10 L/kg) | High (50-200 L/kg) |
Processing Time | Short (4-12 hours) | Long (12-48 hours) |
Yield Loss | Moderate (15-30%) | Variable (10-40%) |
Equipment Cost | Low | Moderate to High |
Transitioning laboratory synthesis of (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate to industrial production presents multifaceted challenges. Key limitations include the high cost of enantiomerically pure starting materials, low-yielding stereoselective steps, and energy-intensive purification processes. The catalytic asymmetric hydrogenation approach, while elegant on small scale, requires expensive chiral ligands (Rh-(R,R)-Et-DuPhos at $3,000-5,000/kg) and high-pressure hydrogenation equipment, significantly impacting production economics at multi-kilogram scale. The iodolactonization route offers better cost control but generates stoichiometric heavy metal waste (iodine-containing byproducts), necessitating costly waste treatment protocols to meet environmental regulations .
Solvent management constitutes a critical scalability challenge. Large-scale chromatographic purification becomes prohibitively expensive due to solvent consumption and recovery costs, making recrystallization the preferred industrial purification method. However, identifying robust, high-yielding crystallization conditions requires extensive optimization and presents risks of polymorphic transformations during scale-up. Process safety concerns emerge with Boc deprotection steps: the exothermic trifluoroacetic acid-mediated reaction generates considerable heat and carbon dioxide, requiring specialized reactors with efficient cooling and gas venting capabilities to prevent pressure buildup and thermal runaway incidents.
Three pivotal strategies enhance industrial feasibility:
Economic modeling indicates that achieving production costs below $500/kg requires optimization in four areas: (1) replacement of chromatographic purification with crystallization, (2) solvent recovery rates exceeding 85%, (3) catalyst turnover numbers (TON) >10,000 for asymmetric steps, and (4) overall yield improvements above 65% from commercially available starting materials. Current pilot-scale processes approach these targets but require further refinement for full commercial viability in pharmaceutical manufacturing settings where this compound serves as a critical chiral building block.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7